Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate
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Description
The compound "Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate" is a complex molecule that appears to be related to various pyrimidine derivatives, which are often explored for their potential biological activities. The structure suggests the presence of multiple nitrogen-containing rings, which are characteristic of many pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of cyano- or amino-pyrimidine derivatives with various nucleophilic reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of diazanaphthalene and pyridine derivatives using different reagents . Similarly, analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and tested for their inhibitory activity on gene expression mediated by AP-1 and NF-kappaB .
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, has been determined, revealing intramolecular hydrogen bonds that contribute to the stability of the molecule . These structural features are important for the biological activity of such compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the nitrogen atoms or the pyrimidine ring. For example, the reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst leads to carbonylation at a C-H bond, which is affected by the electronic nature of substituents . This type of reactivity could be relevant for the functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. However, common properties such as solubility, melting point, and stability under different conditions are typically characterized during the synthesis and structure-activity relationship studies . These properties are crucial for the practical application of these compounds in biological systems.
Scientific Research Applications
GyrB Inhibitors in Tuberculosis Treatment
A study designed and synthesized thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, to inhibit Mycobacterium tuberculosis GyrB ATPase. This research highlights the potential application of similar compounds in developing treatments for tuberculosis. The promising compound showed activity against all tests with significant inhibition of Mycobacterium tuberculosis DNA gyrase and no cytotoxicity at the tested concentration (Jeankumar et al., 2013).
Synthesis of Tetrahydropyridines
Another study demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method highlights the chemical versatility of compounds with similar functional groups in synthesizing complex heterocycles (Zhu, Lan, & Kwon, 2003).
Metal Complexes of Organic Ligands
Research on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate led to the synthesis of transition metal complexes with antimicrobial activity. This indicates the potential of such compounds in the development of new antimicrobial agents and the study of their interaction with metal ions (Patel, 2020).
Antimicrobial Activity
Compounds structurally related to Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate, such as Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate derivatives, have been synthesized and evaluated for antimicrobial activity. This underscores the significance of such compounds in the search for novel antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
properties
IUPAC Name |
ethyl 4-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N5O3/c1-3-31-19(30)28-10-6-15(7-11-28)26-18(29)14-4-8-27(9-5-14)17-12-16(20(21,22)23)24-13(2)25-17/h12,14-15H,3-11H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQFWKDVDGDLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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